molecular formula C18H16F2N2O3 B2432366 N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide CAS No. 1445160-93-9

N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide

Cat. No.: B2432366
CAS No.: 1445160-93-9
M. Wt: 346.334
InChI Key: YVOCGZYPKDBKGX-UHFFFAOYSA-N
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Description

“N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide” is a chemical compound . It is structurally similar to N-benzyl substituted phenethylamine hallucinogens . It has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature has been used to afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a cyano group (-CN), two methoxy groups (-OCH3), a methyl group (-CH3), and a difluorophenyl group (C6H3F2) attached to an acetamide group (CH3CONH2) .


Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanoacetamides is quite diverse. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry place .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds with a cyano substituent have been found to target the ryanodine receptor (RyR), making them potent insecticides .

Future Directions

The compound and its derivatives could be further studied for their potential as insecticides, given their action on the ryanodine receptor . Additionally, due to their structural similarity to N-benzyl substituted phenethylamine hallucinogens, they could also be studied for their psychoactive properties .

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-24-13-4-5-14(17(9-13)25-2)16(10-21)22-18(23)8-11-7-12(19)3-6-15(11)20/h3-7,9,16H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOCGZYPKDBKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)CC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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